molecular formula C7H10N2O B1453806 4-(Methoxymethyl)pyridin-2-amine CAS No. 1125398-71-1

4-(Methoxymethyl)pyridin-2-amine

Cat. No. B1453806
CAS RN: 1125398-71-1
M. Wt: 138.17 g/mol
InChI Key: VBCMRXVAYRDSQH-UHFFFAOYSA-N
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Description

“4-(Methoxymethyl)pyridin-2-amine” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for “4-(Methoxymethyl)pyridin-2-amine” is 1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9) . This indicates the presence of a pyridine ring with a methoxymethyl group at the 4-position and an amine group at the 2-position.


Physical And Chemical Properties Analysis

“4-(Methoxymethyl)pyridin-2-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

4-(Methoxymethyl)pyridin-2-amine is a versatile intermediate in medicinal chemistry. It can be used to synthesize a variety of pharmacologically active compounds, including inhibitors of enzymes like kinases, which are crucial in signaling pathways related to cancer and inflammatory diseases .

Material Science

In material science, this compound serves as a building block for creating novel organic materials. Its pyridine moiety can interact with metals, forming coordination complexes that have potential applications in catalysis and as components in electronic devices .

Chemical Synthesis

This amine is used in chemical synthesis to introduce the pyridin-2-amine moiety into larger molecules. It can act as a nucleophile in substitution reactions or as a ligand in transition metal-catalyzed cross-coupling reactions .

Chromatography

The compound’s structure allows it to be used as a stationary phase modifier in chromatography. Its ability to engage in π-π interactions and hydrogen bonding can improve the separation of complex mixtures .

Analytical Chemistry

In analytical chemistry, 4-(Methoxymethyl)pyridin-2-amine can be used to modify electrodes or other sensor surfaces. This modification can enhance the selectivity and sensitivity of sensors for detecting various analytes .

Agricultural Chemistry

This chemical can be used to synthesize compounds with potential use in agriculture, such as pesticides or herbicides. The pyridine ring can be part of the active site that interacts with biological targets in pests or weeds .

Biomedical Research

In biomedical research, derivatives of 4-(Methoxymethyl)pyridin-2-amine can be used to study biological pathways or as probes to image certain types of cells or tissues under investigation .

Environmental Science

Lastly, this compound can be applied in environmental science to create materials that capture pollutants or as part of systems designed to break down harmful chemicals into less toxic forms .

Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(methoxymethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMRXVAYRDSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)pyridin-2-amine

CAS RN

1125398-71-1
Record name 4-(methoxymethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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